ethyl (2-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound featuring a chromenyl group, a thiazole ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common route includes:
Formation of the Chromenyl Intermediate: Starting with a suitable precursor, such as 2,2-dimethyl-3,4-dihydro-2H-chromen-6-ol, the chromenyl intermediate is synthesized through a series of reactions including oxidation and acetylation.
Thiazole Ring Construction: The thiazole ring is formed by reacting the chromenyl intermediate with thioamide under cyclization conditions.
Esterification: The final step involves esterification of the thiazole intermediate with ethyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under hydrogenation conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, ethyl (2-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where thiazole and chromenyl derivatives have shown efficacy.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl (2-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The chromenyl group may interact with enzymes or receptors, while the thiazole ring can participate in binding to nucleic acids or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}-1,3-thiazol-5-yl)acetate: Similar structure but with a different position of the thiazole ring.
Methyl (2-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H24N2O4S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C20H24N2O4S/c1-4-25-18(24)11-15-12-27-19(21-15)22-17(23)10-13-5-6-16-14(9-13)7-8-20(2,3)26-16/h5-6,9,12H,4,7-8,10-11H2,1-3H3,(H,21,22,23) |
InChI Key |
MWDCXNGCBKKTPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CC3=C(C=C2)OC(CC3)(C)C |
Origin of Product |
United States |
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